(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide, with the CAS number 99740-00-8, is a complex organic compound characterized by its unique structural features. The molecular formula of this compound is C20H20N2O4S, and it possesses a molecular weight of approximately 384.45 g/mol. The structure includes a propanamide backbone, a sulfonamide group attached to a 4-methylphenyl moiety, and a phenyl-substituted pyrrole ring, which contributes to its potential biological activity and chemical reactivity .
(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide exhibits notable biological activities. Compounds with similar structures have been studied for their potential as:
The synthesis of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide focus on its binding affinity to biological targets. Research indicates that compounds with similar structures may interact with specific enzymes or receptors, influencing their biological activity. These studies are crucial for understanding how modifications to the compound's structure can enhance or alter its efficacy and safety profiles .
Several compounds exhibit structural similarities to (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Methylsulfonyl-N-(5-phenylpyrrol)propanamide | C20H22N2O4S | Contains a methylsulfonyl group; potential for similar biological activity. |
N-(4-Methylbenzene)sulfonamide | C7H9NO2S | Simpler structure; commonly used as an antibacterial agent. |
N-(5-Phenylpyrrol)tosylamine | C14H15N2O2S | Shares a pyrrole ring; studied for anticancer properties. |
The uniqueness of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties compared to these similar compounds .